molecular formula C72H107N19O24 B564026 PROTEIN TYROSINE PHOSPHATASE SUBSTRATE CAS No. 104077-19-2

PROTEIN TYROSINE PHOSPHATASE SUBSTRATE

货号: B564026
CAS 编号: 104077-19-2
分子量: 1622.757
InChI 键: GRVRFEYGHPJNDJ-NADIXBDMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Protein tyrosine phosphatases (PTPs) are enzymes that catalyze the hydrolysis of phosphotyrosine residues in proteins, playing critical roles in signal transduction, cell cycle regulation, and metabolic pathways . Their substrates are characterized by specific phosphotyrosine (pTyr) motifs, which are recognized through conserved structural features in the PTP catalytic domain. The hallmark of PTP activity is the catalytic Cys-x5-Arg (Cx5R) motif, which facilitates nucleophilic attack on the phosphate group, forming a thiophosphate intermediate .

PTP substrates include receptor tyrosine kinases (e.g., EGFR), non-receptor kinases (e.g., Src), and adaptor proteins (e.g., IRS-1). Specificity is determined by:

  • Primary sequence context (e.g., DADEpYL motif for PTP1B ).
  • Secondary/tertiary structure (e.g., α-helical or disordered regions).
  • Localization (e.g., membrane-bound vs. cytosolic PTPs) .

科学研究应用

Applications in Cancer Research

  • Targeting PTP1B in Breast Cancer :
    • PTP1B has been implicated in breast cancer progression. Studies have shown that inhibiting PTP1B can reduce tumor growth and metastasis, making it a promising target for therapeutic intervention .
    • Case Study : A substrate-trapping mutant of PTP1B demonstrated enhanced binding to phosphorylated substrates, leading to insights into its role in oncogenic signaling pathways .
  • Role in Tumor Microenvironment :
    • PTP substrates like SHP-1 and SHP-2 are involved in immune cell signaling within the tumor microenvironment. Their regulation can influence immune evasion mechanisms employed by tumors .

Metabolic Regulation

PTPs play significant roles in metabolic pathways by modulating insulin signaling and glucose homeostasis. For instance:

  • PTP1B and Insulin Sensitivity :
    • PTP1B negatively regulates insulin receptor signaling. Inhibiting this phosphatase has been shown to enhance insulin sensitivity and glucose uptake in adipocytes and muscle cells .
    • Research Findings : Studies have indicated that specific substrates of PTP1B are critical for mediating these effects, highlighting potential avenues for treating type 2 diabetes .

Drug Development

The identification of PTP substrates is crucial for drug design aimed at modulating their activity:

  • Substrate-Trapping Mutants :
    • The development of substrate-trapping mutants allows researchers to isolate and characterize specific substrates under physiological conditions. This approach has led to the discovery of novel therapeutic targets within metabolic and oncogenic pathways .
  • Peptide-Based Therapeutics :
    • Peptides derived from known PTP substrates are being explored as potential therapeutics. These peptides can serve as inhibitors or modulators of PTP activity, offering a targeted approach to treatment .

Table 1: Key Protein Tyrosine Phosphatases and Their Substrates

PTP NameKey SubstratesBiological Role
PTP1BInsulin receptorRegulates glucose metabolism
SHP-1Various immune receptorsModulates immune response
SHP-2Growth factor receptorsInvolved in cell proliferation
RPTPαMultiple phosphorylated proteinsImplicated in cancer signaling

Table 2: Applications of PTP Substrates in Research

Application AreaSpecific FindingsReference
Cancer ResearchInhibition of PTP1B reduces breast cancer progression ,
Metabolic RegulationEnhancing insulin sensitivity via PTP inhibition
Drug DevelopmentUse of substrate-trapping mutants for target discovery ,

常见问题

Basic Research Questions

Q. What experimental methodologies are commonly used to identify novel protein tyrosine phosphatase (PTP) substrates?

  • Answer: Substrate identification typically employs proteomic approaches like substrate-trapping mutants combined with mass spectrometry (e.g., the PEPSI method for SHP1 substrates), co-immunoprecipitation assays, and phosphotyrosine-specific antibodies to detect phosphorylated targets. Mutagenesis of catalytic domains (e.g., SHP1-D419A "trapping" mutant) can stabilize enzyme-substrate interactions for isolation .

Q. How do researchers validate the specificity of PTP-substrate interactions in cellular contexts?

  • Answer: Validation involves in vitro dephosphorylation assays using recombinant proteins, siRNA/CRISPR-mediated knockdown of the PTP to observe substrate hyperphosphorylation, and cross-referencing with phosphoproteomic datasets. Controls include using catalytically inactive PTP mutants to confirm activity-dependent interactions .

Q. What structural or functional motifs determine substrate selectivity for PTPs?

  • Answer: Substrate recognition often depends on short linear motifs (e.g., immunoreceptor tyrosine-based inhibitory motifs, ITIMs) or conformational epitopes near phosphorylation sites. Computational docking simulations and alanine scanning mutagenesis can map critical residues for binding .

Q. How do researchers differentiate between direct substrates and downstream effects in signaling pathways?

  • Answer: Temporal phosphoproteomics (e.g., time-course experiments post-PTP inhibition) and optogenetic PTP activation systems help distinguish direct substrates. Genetic deletion of the PTP coupled with rescue experiments further clarifies causality .

Q. What are essential controls for substrate identification experiments?

  • Answer: Include catalytically inactive PTP mutants (e.g., SHP1-D419A) to rule out non-specific binding, negative controls without phosphatase treatment, and validation in multiple cell lines or in vivo models to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate identification between in vitro and in vivo studies?

  • Answer: Discrepancies may arise from compensatory mechanisms in vivo (e.g., redundant phosphatases). Strategies include tissue-specific PTP knockout models, conditional activation systems, and integrating multi-omics data (phosphoproteomics, transcriptomics) to contextualize substrate dynamics .

Q. What experimental designs address the transient nature of PTP-substrate interactions in live cells?

  • Answer: Live-cell imaging with FRET-based biosensors or proximity ligation assays (PLA) can capture real-time interactions. Photoactivatable PTPs and rapid quenching techniques (e.g., acid wash) minimize post-lysis artifacts .

Q. How can computational tools enhance the discovery of PTP substrates?

  • Answer: Machine learning models trained on known PTP-substrate pairs predict novel interactions using features like phosphorylation site accessibility and sequence conservation. Molecular dynamics simulations further refine substrate docking orientations .

Q. What strategies mitigate off-target effects in phosphatase activity assays?

  • Answer: Use isoform-specific inhibitors (e.g., bisperoxovanadium compounds for PTP1B), substrate-trapping mutants for affinity purification, and orthogonal validation with in situ phosphatase activity probes (e.g., fluorescently tagged phosphopeptides) .

Q. How should researchers design studies to investigate post-translational regulation of PTP substrates?

  • Answer: Combine phospho-enrichment techniques with protease digestion (e.g., Lys-C/Trypsin) for site-specific mapping. Employ redox-stable cell lysis buffers to preserve oxidative modifications (e.g., cysteine oxidation in PTP active sites) and crosslinking agents to stabilize transient complexes .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide PTP substrate research?

  • Answer: Apply FINER to evaluate hypotheses:
  • Feasible: Ensure access to phosphoproteomic facilities or knockout models.
  • Novel: Prioritize substrates linked to understudied pathways (e.g., THEMIS in T-cell signaling ).
  • Relevant: Align with disease models where PTP dysregulation is implicated (e.g., STEP61 in neurodegenerative disorders ) .

Q. What statistical approaches are robust for analyzing phosphoproteomic data in substrate discovery?

  • Answer: Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for high-throughput datasets. Pair intensity-based quantification (e.g., MaxQuant) with kinase-substrate enrichment analysis (KSEA) to infer phosphatase activity changes .

Q. Tables for Key Methodologies

Method Application Key Reference
PEPSI (Substrate Trapping + MS)Identifies direct SHP1 substrates
KSEA (Kinase/Phosphatase Activity Inference)Predicts PTP activity from phosphoproteomics
Live-Cell FRETCaptures real-time PTP-substrate binding

相似化合物的比较

Comparison with Similar Phosphatase Substrates

Dual-Specificity Phosphatases (DSPs)

DSPs dephosphorylate pTyr , phosphoserine (pSer) , and phosphothreonine (pThr) . Key differences include:

  • Substrate range : DSPs target MAP kinases (e.g., ERK, JNK) and cell cycle regulators (e.g., Cdc25).
  • Catalytic mechanism : DSPs lack the Cx5R motif but retain a conserved cysteine for catalysis .

Table 1: Substrate Specificity of PTPs vs. DSPs

Feature PTPs (e.g., PTP1B) DSPs (e.g., VHR)
Target residues pTyr exclusively pTyr, pSer, pThr
Catalytic motif Cx5R Cx5 (no arginine)
Key substrates Receptor kinases, IRS-1 MAP kinases, Cdc25
Inhibitor sensitivity Vanadate, PTP1B inhibitors Vanadate, Menadione
References

Phosphoinositide Phosphatases (PTEN, myotubularins)

These enzymes hydrolyze D3-phosphorylated inositol lipids (e.g., PIP3) instead of proteins:

  • PTEN : Converts PIP3 to PIP2, opposing PI3K/Akt signaling. Unlike PTPs, PTEN has a larger active site to accommodate lipid head groups .
  • Myotubularins : Target PI3P and PI(3,5)P2, regulating endosomal trafficking .

Table 2: Comparison with Lipid-Targeting Phosphatases

Feature PTPs (PTP1B) PTEN
Substrate type Protein (pTyr) Lipid (PIP3)
Catalytic site size Compact (peptide-binding) Expanded (lipid-binding)
Biological role Insulin signaling, obesity Tumor suppression, apoptosis
Inhibitors PTP1B-specific compounds VO-OHpic, SF1670
References

CDC25 Phosphatases

CDC25 phosphatases are cell cycle regulators that dephosphorylate pThr/pTyr residues on cyclin-dependent kinases (CDKs):

  • Substrate recognition : Requires a conserved docking motif (e.g., KIM motif in CDK1) .
  • Regulation : CDC25 activity is redox-sensitive, unlike most PTPs .

Table 3: PTPs vs. CDC25 Phosphatases

Feature PTPs (PTP1B) CDC25
Substrate pTyr-containing proteins CDKs (pThr/pTyr)
Redox regulation Limited Highly sensitive
Inhibitors PTP1B inhibitors NSC 663284, BN82002
Disease relevance Diabetes, obesity Cancer, mitotic defects
References

Research Findings on Substrate Specificity

  • Structural basis : The PTP1B/DADEpYL complex revealed that substrate binding involves hydrogen bonds between the phosphate group and Arg47/Arg24, as well as hydrophobic interactions with Phe182 .
  • Peptide length : Substrates with ≥6 residues flanking pTyr show higher affinity (e.g., PTP1B’s Km for DADEpYL is 10 μM vs. 500 μM for pTyr alone) .
  • Selective inhibitors : Probe compounds (e.g., ortho-fluoromethyl phosphotyrosine derivatives) exploit substrate mimicry to target specific PTPs (e.g., PTP1B over TCPTP) .

属性

CAS 编号

104077-19-2

分子式

C72H107N19O24

分子量

1622.757

InChI

InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI 键

GRVRFEYGHPJNDJ-NADIXBDMSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N

产品来源

United States

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